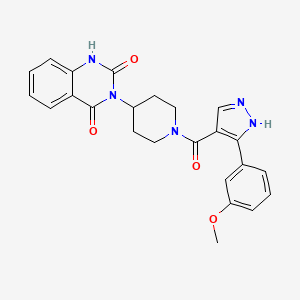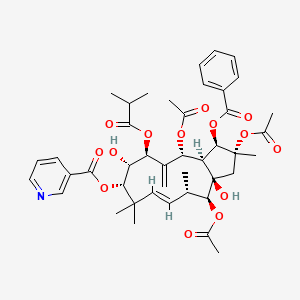![molecular formula C23H26F2O5 B14100458 [2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B14100458.png)
[2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate involves multiple steps:
Acetylation: Starting with 11α,17α,21-trihydroxy-pregna-4-ene-3,20-dione (hydrocortisone), acetylation of the 21-hydroxy group is performed.
Sulfonylation and Elimination: The 11-hydroxy group is sulfonylated and eliminated to form a 9(11)-double bond.
Fluorination: The 6β-position is fluorinated, followed by hydrolysis to yield 6β-fluoro-17α,21-dihydroxy-pregna-4,9(11)-diene-3,20-dione 17α,21-diacetate.
Epoxidation and Addition: The compound undergoes epoxidation and addition with hydrogen fluoride to form 6α,9α-difluoro-11β,17α,21-trihydroxy-pregna-4-ene-3,20-dione 17α,21-diacetate.
Dehydrogenation and Elimination: Finally, dehydrogenation and elimination reactions are performed to yield the desired product.
Industrial Production Methods
Industrial production of difluprednate follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Difluprednate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Fluorination at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Hydrogen fluoride, diethylaminosulfur trifluoride.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the parent compound, which retain the anti-inflammatory properties of difluprednate .
Aplicaciones Científicas De Investigación
Difluprednate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and fluorination reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid formulations and drug delivery systems
Mecanismo De Acción
Difluprednate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of inflammatory cell migration. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties but less potent than difluprednate.
Dexamethasone: A highly potent corticosteroid used in various inflammatory conditions.
Fluorometholone: A corticosteroid with a similar structure but different pharmacokinetic properties.
Uniqueness
Difluprednate is unique due to its high potency and prolonged duration of action, making it particularly effective in treating severe inflammatory conditions. Its fluorinated structure enhances its stability and bioavailability compared to other corticosteroids .
Propiedades
Fórmula molecular |
C23H26F2O5 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
[2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3 |
Clave InChI |
YXASFOVLXBFEEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)



![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14100404.png)
![1-(3-Fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100416.png)

![2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100430.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14100441.png)


![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100456.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/structure/B14100457.png)
